molecular formula C19H25FN2 B12576201 N'-[(2-fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine CAS No. 627523-05-1

N'-[(2-fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine

Cat. No.: B12576201
CAS No.: 627523-05-1
M. Wt: 300.4 g/mol
InChI Key: PGSLIBOJBJGYCU-UHFFFAOYSA-N
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Description

N'-[(2-Fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative characterized by a 2-fluorobenzyl group and a 4-phenylbutyl substituent on the terminal amines. This structure confers unique physicochemical properties, including enhanced lipophilicity compared to simpler diamine analogs, due to the aromatic and hydrophobic moieties.

Properties

CAS No.

627523-05-1

Molecular Formula

C19H25FN2

Molecular Weight

300.4 g/mol

IUPAC Name

N'-[(2-fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine

InChI

InChI=1S/C19H25FN2/c20-19-12-5-4-11-18(19)16-22-15-14-21-13-7-6-10-17-8-2-1-3-9-17/h1-5,8-9,11-12,21-22H,6-7,10,13-16H2

InChI Key

PGSLIBOJBJGYCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCNCCNCC2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine typically involves a multi-step process. One common method includes the reaction of 2-fluorobenzyl chloride with ethane-1,2-diamine under controlled conditions to form the intermediate product. This intermediate is then reacted with 4-phenylbutyl bromide to yield the final compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like potassium carbonate to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of N’-[(2-fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(2-fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(2-fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(2-fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Lipophilicity and Solubility

  • N-(4-Fluorobenzyl)ethane-1,2-diamine (CAS 2070-85-1) :

    • Molecular Weight : 168.21 g/mol, LogP : 1.97, Boiling Point : 265.3°C .
    • The simpler 4-fluorobenzyl substituent results in moderate lipophilicity and aqueous solubility.
    • By contrast, the target compound’s 4-phenylbutyl group increases molecular weight and LogP, likely reducing solubility but enhancing membrane permeability.
  • N′-(4-Fluoro-2-methylbenzyl)-N,N-dimethyl-1,2-ethanediamine: Molecular Formula: C₁₂H₁₉FN₂, Average Mass: 210.296 g/mol .
  • N'-[(4-Chlorophenyl)-phenylmethyl]-N-(2-methylpropyl)ethane-1,2-diamine (CAS 23892-44-6) :

    • Molecular Weight : 316.9 g/mol, XLogP3 : 4.5 .
    • The bulky (4-chlorophenyl)phenylmethyl group and isobutyl chain contribute to high lipophilicity (XLogP3 = 4.5), suggesting the target compound may exhibit similar partitioning behavior but with distinct electronic effects due to fluorine’s electronegativity.

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Weight (g/mol) LogP/XLogP3 Key Substituents Biological/Catalytic Activity
N'-[(2-Fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine (Target) ~325 (estimated) ~3.5–4.0 (estimated) 2-fluorobenzyl, 4-phenylbutyl Potential antimicrobial/catalytic
N-(4-Fluorobenzyl)ethane-1,2-diamine 168.21 1.97 4-fluorobenzyl Intermediate for drug synthesis
SQ109 331.51 5.2 Geranyl, adamantyl Antimalarial, antimicrobial
N'-[(4-Chlorophenyl)-phenylmethyl]-N-(2-methylpropyl)ethane-1,2-diamine 316.9 4.5 (4-chlorophenyl)phenylmethyl, isobutyl Not specified (structural analog)

Biological Activity

N'-[(2-fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine, with the CAS number 627523-05-1, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, pharmacological properties, and relevant research findings.

  • Molecular Formula : C19H25FN2
  • Molecular Weight : 300.414 g/mol
  • Structure : The compound features a fluorophenyl group and a phenylbutyl moiety, which may influence its interaction with biological targets.

This compound is hypothesized to interact with various biological pathways. Preliminary studies suggest that it may act as a modulator of specific receptors or enzymes involved in cellular signaling pathways.

Pharmacological Effects

  • Antitumor Activity :
    • In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of myelodysplastic syndrome cells .
    • In vivo studies demonstrated that oral administration of the compound resulted in significant tumor growth inhibition in xenograft models, suggesting its potential as an anticancer agent .
  • Neuroprotective Effects :
    • Some derivatives related to this compound have been studied for their neuroprotective properties, indicating potential applications in neurodegenerative diseases.
  • Cardiovascular Effects :
    • Research indicates that compounds with similar structures may have beneficial effects on cardiovascular health by modulating lipid metabolism and reducing inflammation .

Toxicity Profile

The toxicity of this compound is yet to be comprehensively evaluated. However, preliminary assessments suggest a favorable safety profile with minimal off-target effects observed in initial studies.

Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound involved administering the compound to SKM-1 xenograft models. The results indicated:

  • Tumor Volume Reduction : A significant decrease in tumor volume was observed compared to control groups.
  • Mechanistic Insights : The compound was found to induce apoptosis and cell cycle arrest in treated cells.

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of similar compounds revealed:

  • Cell Viability Improvement : The compound enhanced neuronal cell viability under oxidative stress conditions.
  • Biomarker Analysis : Increased levels of neuroprotective biomarkers were noted post-treatment.

Data Table

PropertyValue
CAS Number627523-05-1
Molecular FormulaC19H25FN2
Molecular Weight300.414 g/mol
Antitumor ActivitySignificant in SKM-1 cells
Neuroprotective ActivityEnhanced cell viability

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